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Compound of Interest

Compound Name: Lasiodonin

Cat. No.: B15592017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diterpenoid compound Lasiodonin,

isolated from plants of the Isodon genus. It covers the core physicochemical properties,

spectroscopic data, and established methodologies for its isolation and quantification.

Furthermore, this document elucidates the key signaling pathways modulated by Lasiodonin,

offering critical insights for research and drug development applications.

Physicochemical and Spectroscopic Properties
Lasiodonin is an ent-kaurane diterpenoid, a class of natural products known for their diverse

biological activities. Its core chemical and physical characteristics are summarized below.

General Properties
The fundamental molecular and physical data for Lasiodonin are presented in Table 1. This

information is foundational for experimental design, including dosage calculations and

analytical method development.
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Property Value Source(s)

Molecular Formula C₂₀H₂₈O₆ [1][2]

Molecular Weight 364.43 g/mol [1][2]

CAS Number 38602-52-7 [1]

Appearance
Not specified in reviewed

literature
-

Melting Point
Not specified in reviewed

literature
-

Optical Rotation
Not specified in reviewed

literature
-

Solubility
Soluble in Methanol, Ethyl

Acetate

Inferred from extraction

protocols[3]

Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and identification of Lasiodonin.

The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data The following ¹H and ¹³C NMR data for a closely

related compound, Lasiodin, were recorded in CD₃OD. This data is presented as a strong

reference for the characterization of Lasiodonin.
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Position δC (ppm)
δH (ppm), Multiplicity, J
(Hz)

1 75.0 4.61, dd, J = 11.4, 5.2 Hz

2 24.2 -

3 37.2 -

4 32.6 -

5 59.4 -

6 73.0 3.69, d, J = 6.4 Hz

7 96.4 -

8 61.0 -

9 52.2 -

10 39.2 -

11 17.3 -

12 29.3 -

13 42.8 2.99, d, J = 10.0 Hz

14 72.4 4.88, d, J = 1.2 Hz

15 207.8 -

16 151.0 -

17 118.7 / - 6.08, s / 5.53, s

18 31.1 1.11, s

19 20.2 1.06, s

20 62.5
4.28, dd, J = 10.4, 1.2 Hz /

4.14, d, J = 10 Hz

Data sourced from a study on

"Lasiodin," considered a
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synonym or close analogue of

Lasiodonin.

Table 3: Mass Spectrometry (MS/MS) Data High-resolution mass spectrometry provides

accurate mass and fragmentation data essential for confirming the molecular structure.

Feature Description

Ionization Mode
Electrospray Ionization (ESI), typically in

positive mode.

Parent Ion [M+H]⁺ ~365.1964 m/z

Key Fragmentation Pathways

Characterized by successive losses of H₂O and

CO molecules, typical for diterpenoids. Analysis

of MS/MS spectra reveals cleavage pathways

that help confirm the core ent-kaurane structure.

Data inferred from MS/MS fragmentation studies

on Lasiodonin.

Experimental Protocols
This section details representative methodologies for the isolation, quantification, and biological

analysis of Lasiodonin.

Protocol for Extraction and Isolation
This protocol is adapted from a method for isolating Oridonin, a structurally similar diterpenoid

from the Isodon genus, and serves as a robust representative procedure for Lasiodonin.[3]

Objective: To extract and isolate Lasiodonin from dried plant material.

Materials:

Dried, powdered plant material from Isodon sp.

Methanol (100%)
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Light Petroleum (b.p. 60–90 °C)

Ethyl Acetate

Deionized Water

Ultrasonic Extractor

Rotary Evaporator

Separatory Funnel

High-Speed Counter-Current Chromatography (HSCCC) system or Silica Gel for Column

Chromatography

Methodology:

Ultrasonic Extraction:

1. Suspend 500 g of dried, powdered Isodon plant material in 500 mL of 100% methanol.

2. Perform ultrasonic extraction for 30 minutes. Repeat this step three times, collecting the

methanol supernatant each time.

3. Combine the methanol extracts and concentrate under reduced pressure using a rotary

evaporator at 60°C to remove the methanol.

Liquid-Liquid Partitioning:

1. Dilute the concentrated residue with 500 mL of water.

2. Transfer the aqueous suspension to a separatory funnel.

3. Extract the suspension five times with 500 mL of water-saturated light petroleum to

remove non-polar compounds. Discard the petroleum phase.

4. Subsequently, extract the remaining aqueous phase five times with 500 mL of ethyl

acetate. The diterpenoids, including Lasiodonin, will partition into the ethyl acetate phase.
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5. Combine the ethyl acetate extracts and concentrate to dryness under reduced pressure.

This yields the crude extract for purification.

Purification:

1. The crude extract can be purified using High-Speed Counter-Current Chromatography

(HSCCC) with a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)

for high efficiency.

2. Alternatively, traditional silica gel column chromatography can be employed, eluting with a

gradient of n-hexane and ethyl acetate.

3. Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify

those containing pure Lasiodonin.

4. Combine pure fractions and evaporate the solvent to yield isolated Lasiodonin.

Protocol for Quantification by HPLC
This protocol is a representative method for the quantification of ent-kaurane diterpenoids,

adapted from a validated method for Oridonin.

Objective: To quantify the concentration of Lasiodonin in a sample matrix.

Materials:

HPLC system with UV detector

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Methanol (HPLC grade)

Water (HPLC grade)

Lasiodonin standard of known purity

Sample containing Lasiodonin, dissolved in mobile phase

Methodology:
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Chromatographic Conditions:

Mobile Phase: Methanol:Water (e.g., 50:50, v/v). The ratio may need optimization.

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient or controlled at 25-30°C.

Detection Wavelength: Set based on the UV absorbance maximum of Lasiodonin
(typically around 230-245 nm for the enone system).

Injection Volume: 10-20 µL.

Standard Curve Preparation:

1. Prepare a stock solution of Lasiodonin standard (e.g., 1 mg/mL) in methanol.

2. Perform serial dilutions to create a series of calibration standards across the desired

concentration range (e.g., 0.1 to 50 µg/mL).

Sample Analysis:

1. Inject the calibration standards into the HPLC system to establish a standard curve by

plotting peak area against concentration.

2. Inject the prepared sample solution.

3. Identify the Lasiodonin peak based on its retention time compared to the standard.

4. Calculate the concentration of Lasiodonin in the sample using the regression equation

from the standard curve.

Protocol for Western Blot Analysis of Signaling
Pathways
Objective: To investigate the effect of Lasiodonin on the protein expression and

phosphorylation status of key components in signaling pathways like PI3K/Akt and NF-κB.
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Materials:

Cells of interest (e.g., cancer cell line)

Lasiodonin treatment solution

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-cleaved

Caspase-3, anti-β-actin)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Methodology:

Cell Treatment and Lysis:

1. Culture cells to ~80% confluency and treat with various concentrations of Lasiodonin
(and a vehicle control, e.g., DMSO) for a specified time.

2. Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

3. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the

supernatant.

Protein Quantification:

1. Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:

1. Normalize protein amounts for all samples (e.g., 20-40 µg per lane) and separate them by

SDS-PAGE.

2. Transfer the separated proteins to a PVDF membrane.

3. Block the membrane with blocking buffer for 1 hour at room temperature.

4. Incubate the membrane with the desired primary antibody overnight at 4°C.

5. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

6. Wash again and apply ECL substrate.

7. Visualize the protein bands using a chemiluminescence imaging system.

8. Normalize the protein of interest signal to a loading control (e.g., β-actin).
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Caption: Standard experimental workflow for Western Blot analysis.

Biological Activity and Signaling Pathways
Lasiodonin exerts its biological effects, particularly its anti-proliferative and pro-apoptotic

activities, by modulating several critical intracellular signaling pathways.

Induction of Apoptosis via the Intrinsic Pathway
Lasiodonin is a potent inducer of apoptosis in cancer cells. Evidence points towards the

activation of the intrinsic, or mitochondrial, pathway. This process is initiated by mitochondrial

stress, leading to the release of cytochrome c and the subsequent activation of a caspase

cascade.
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Caption: Lasiodonin-induced intrinsic apoptosis pathway.

Inhibition of the PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival pathway that is

often hyperactivated in cancer. Lasiodonin has been shown to inhibit this pathway, thereby

removing survival signals and sensitizing cells to apoptosis.
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Caption: Inhibition of the PI3K/Akt signaling pathway by Lasiodonin.

Inhibition of the NF-κB Pro-inflammatory Pathway
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Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation

and cell survival. Its constitutive activation is a hallmark of many cancers. Lasiodonin can

suppress the activation of NF-κB, leading to a decrease in the expression of anti-apoptotic and

pro-inflammatory genes.
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Caption: Suppression of the canonical NF-κB pathway by Lasiodonin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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